molecular formula C18H20N4O4S B2716271 2-[(4-methoxyphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251692-64-4

2-[(4-methoxyphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2716271
CAS No.: 1251692-64-4
M. Wt: 388.44
InChI Key: OMUVSYINLVDSDL-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound belonging to the class of triazolopyridines This compound is characterized by its unique structure, which includes a methoxybenzyl group, a pyrrolidinylsulfonyl group, and a triazolopyridine core

Preparation Methods

The synthesis of 2-[(4-methoxyphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxybenzyl chloride with 1-(pyrrolidin-1-ylsulfonyl)-1H-[1,2,4]triazole in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at room temperature. The resulting intermediate is then subjected to cyclization under acidic conditions to form the final product .

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.

Chemical Reactions Analysis

2-[(4-methoxyphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles such as amines or thiols can replace the methoxy group, forming new derivatives.

    Cyclization: The triazolopyridine core can undergo cyclization reactions under acidic or basic conditions, leading to the formation of various fused ring systems.

Common reagents and conditions used in these reactions include organic solvents like THF, dichloromethane, and methanol, as well as catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-methoxyphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Material Science: The compound’s ability to form stable complexes with metals such as rhodium and palladium makes it useful in the development of new materials with catalytic properties.

    Biological Research: The compound’s interactions with enzymes and receptors make it a valuable tool for studying biochemical pathways and mechanisms of action.

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, leading to modulation of their activity. For example, in medicinal chemistry, the compound may inhibit the activity of a specific kinase involved in cancer cell proliferation, thereby exerting its anti-tumor effects .

Comparison with Similar Compounds

2-[(4-methoxyphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-6-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-26-15-6-4-14(5-7-15)12-22-18(23)21-13-16(8-9-17(21)19-22)27(24,25)20-10-2-3-11-20/h4-9,13H,2-3,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUVSYINLVDSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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